molecular formula C16H16N4O3 B6104685 6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-methylpyrimidine-2,4-dione

6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-methylpyrimidine-2,4-dione

Cat. No.: B6104685
M. Wt: 312.32 g/mol
InChI Key: UHZJHPVXKGYERL-UHFFFAOYSA-N
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Description

6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-methylpyrimidine-2,4-dione is a complex organic compound that features both indole and pyrimidine moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-methylpyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyrimidine moiety can be introduced through a condensation reaction involving appropriate amines and carbonyl compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of 6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-methylpyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific protein sites, modulating their activity . The pyrimidine ring can interact with nucleic acids, potentially affecting gene expression or replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-methylpyrimidine-2,4-dione is unique due to its combined indole and pyrimidine structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-20-15(22)12(14(21)19-16(20)23)9-17-7-6-10-8-18-13-5-3-2-4-11(10)13/h2-5,8-9,18,22H,6-7H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZJHPVXKGYERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=O)C=NCCC2=CNC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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